

In-Depth Technical Guide: (S,S)-2-Bn-Sabox-Ph

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Compound of Interest

Compound Name: (S,S)-2-Bn-Sabox-Ph

Cat. No.: B15287218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **(S,S)-2-Bn-Sabox-Ph**, including its chemical and physical properties. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also presents generalized experimental protocols and potential applications based on structurally similar C2-symmetric bis(oxazoline) ligands.

Core Properties of (S,S)-2-Bn-Sabox-Ph

(S,S)-2-Bn-Sabox-Ph, a chiral bis(oxazoline) ligand, possesses the following known properties.

Property	Value
CAS Number	1404433-37-9[1]
Molecular Formula	C ₂₇ H ₂₆ N ₂ O ₂
Molecular Weight	410.52 g/mol [1]
IUPAC Name	(4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)[1]
Boiling Point	569.4 ± 50.0 °C at 760 mmHg[1]
Storage Temperature	-20°C[1]
InChI Key	ZTYRVDVKIHBGIV-DNQXCXABSA-N[1]

General Experimental Protocols

While specific experimental protocols for the synthesis of **(S,S)-2-Bn-Sabox-Ph** are not readily available, a general methodology for the synthesis of C2-symmetric bis(oxazoline) ligands can be described. This typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.

A plausible synthetic route for **(S,S)-2-Bn-Sabox-Ph** would involve the reaction of a malonic acid derivative with (S)-phenylglycinol. The general steps are outlined below:

- **Activation of the Dicarboxylic Acid:** The dicarboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or an ester, to facilitate the subsequent amidation.
- **Amidation:** The activated dicarboxylic acid is reacted with two equivalents of the chiral amino alcohol, in this case, (S)-phenylglycinol, to form a diamide intermediate.
- **Cyclization:** The diamide is then cyclized to form the bis(oxazoline) rings. This is often achieved by treatment with a dehydrating agent or by converting the hydroxyl groups to leaving groups followed by intramolecular cyclization.

Potential Catalytic Applications

(S,S)-2-Bn-Sabox-Ph belongs to the class of C2-symmetric bis(oxazoline) ligands, which are widely employed in asymmetric catalysis. While specific applications for this particular ligand are not extensively documented, its structural similarity to other well-studied "Ph-BOX" ligands suggests its potential utility in a variety of enantioselective transformations.

These transformations often involve the formation of a chiral metal complex that acts as the catalyst. The C2-symmetry of the ligand helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reaction. Potential applications, based on the reactivity of analogous ligands, could include:

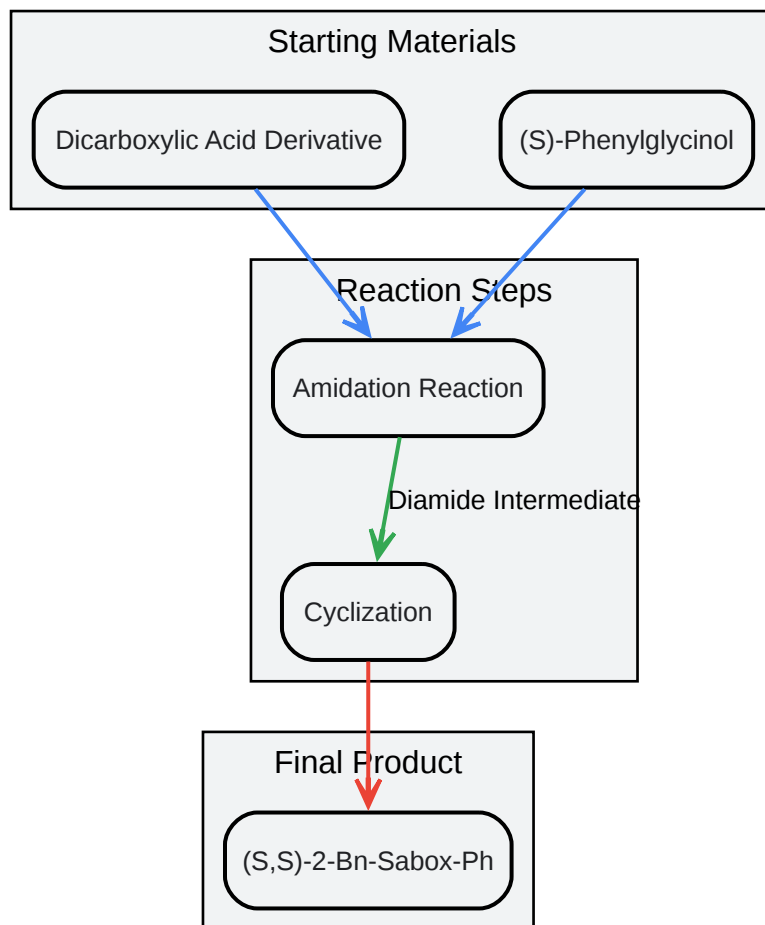
- **Asymmetric Aldol Reactions:** Catalyzing the enantioselective addition of enolates to aldehydes.

- Asymmetric Diels-Alder Reactions: Acting as a chiral Lewis acid catalyst to control the stereochemical outcome of cycloaddition reactions.
- Asymmetric Michael Additions: Facilitating the enantioselective conjugate addition of nucleophiles to α,β -unsaturated compounds.
- Asymmetric Allylic Alkylations: Controlling the stereochemistry of the substitution reaction on allylic substrates.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of C2-symmetric bis(oxazoline) ligands, which is applicable to the potential synthesis of **(S,S)-2-Bn-Sabox-Ph**.

General Synthetic Workflow for C2-Symmetric Bis(oxazoline) Ligands



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Caption: Generalized synthetic workflow for **(S,S)-2-Bn-Sabox-Ph**.

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References

- 1. mdpi.com [mdpi.com]
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